5-Hidroxiuridina

Descripción general

Descripción

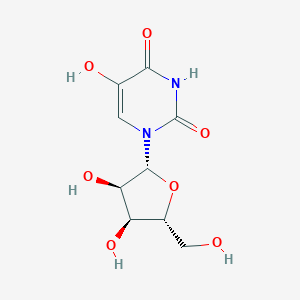

5-Hydroxyuridine (5-HU) is a nucleoside analog that has gained significant attention in the scientific community due to its potential applications in cancer treatment and research. It is a modified form of uridine, a naturally occurring nucleoside found in RNA. 5-HU has been shown to possess antitumor properties, making it a promising candidate for cancer therapy. In

Aplicaciones Científicas De Investigación

Función en la Modificación de tRNA

Los derivados de la 5-hidroxiuridina (ho5U), como la 5-metoxuridina (mo5U) y la 5-oxiacetiluridina (cmo5U), son modificaciones ubicuas de la posición de balanceo del tRNA bacteriano . Se cree que estas modificaciones mejoran la fidelidad de traducción por el ribosoma .

Mejorando la Fidelidad de Traducción

Se cree que las modificaciones de la this compound en la posición de balanceo del tRNA mejoran la fidelidad de traducción por el ribosoma . Esto significa que estas modificaciones pueden ayudar a asegurar la traducción correcta de los códigos genéticos en proteínas, lo cual es un proceso crucial en todos los organismos vivos .

Participación en la Biosíntesis de 5-metoxuridina

La this compound participa en la biosíntesis de la 5-metoxuridina (mo5U), una modificación de la posición de balanceo del tRNA bacteriano . Este proceso involucra el metabolito único carboxi S-adenosilmetionina (Cx-SAM) y la carboximetiltransferasa CmoB .

Función en el Apareamiento de Bases No Watson-Crick

La this compound y sus derivados facilitan el apareamiento de bases no Watson-Crick con guanosina y pirimidinas en las terceras posiciones de los codones . Esto amplía las capacidades de decodificación, lo que permite una mayor flexibilidad en la traducción de los códigos genéticos .

5. Participación en la Formación de 5-metoximetoxi-carboniluridina La this compound también participa en la formación de 5-metoximetoxi-carboniluridina (mcmo5U), otro nucleósido modificado que se encuentra en la posición de balanceo del anticodón en varios tRNA de bacterias Gram-negativas . Esta modificación también contribuye a la especificidad expandida del apareamiento de bases durante la traducción<a aria-label="2: 5. Participación en la Formación de 5-metoximetoxi-carboniluridina La this compound también participa en la formación de 5-metoximetoxi-carboniluridina (mcmo5U), otro nucleósido modificado que se encuentra en la posición de balanceo del anticodón en varios tRNA de bacterias Gram-negativas2" data-citationid="bd8b0d57-6

Mecanismo De Acción

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-Hydroxyuridine interacts with various enzymes and proteins. It is a ubiquitous modification of the wobble position of bacterial tRNA . The hydroxylation of uridine to form 5-Hydroxyuridine is the initial step of xo 5 U synthesis, mediated by distinct TrhP- and TrhO-dependent pathways .

Cellular Effects

5-Hydroxyuridine has significant effects on various types of cells and cellular processes. It influences cell function by enhancing translational fidelity by the ribosome . It facilitates non-Watson–Crick base pairing with guanosine and pyrimidines at the third positions of codons, thereby expanding decoding capabilities .

Molecular Mechanism

At the molecular level, 5-Hydroxyuridine exerts its effects through binding interactions with biomolecules and changes in gene expression. The last step in the biosynthesis of cmo 5 U from 5-Hydroxyuridine involves the unique metabolite carboxy S -adenosylmethionine (Cx-SAM) and the carboxymethyl transferase CmoB .

Metabolic Pathways

5-Hydroxyuridine is involved in specific metabolic pathways. The hydroxylation of uridine to form 5-Hydroxyuridine, which is the initial step of xo 5 U synthesis, is mediated by distinct TrhP- and TrhO-dependent pathways .

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDXBKZJFLRLCM-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914856 | |

| Record name | 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957-77-7 | |

| Record name | 5-Hydroxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxyuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

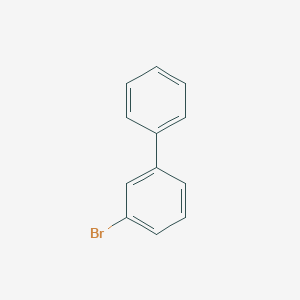

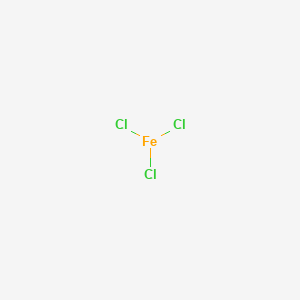

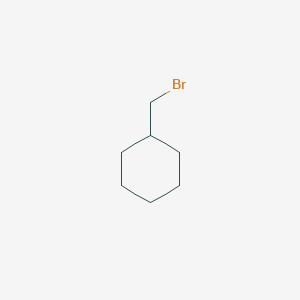

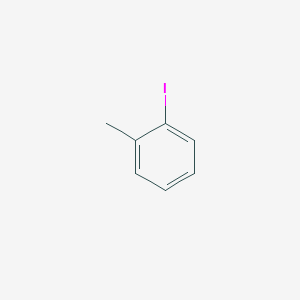

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While 5-hydroxyuridine (ho5U) itself is not a therapeutic agent, its presence as a modified nucleoside in tRNA plays a crucial role in translation. [] Specifically, ho5U is a precursor to other modifications at the wobble position (position 34) of certain tRNAs. [, , ] These modifications, such as 5-methoxyuridine (mo5U) and 5-carboxymethoxyuridine (cmo5U), are important for accurate and efficient decoding of mRNA codons by the ribosome. [, , ] For example, cmo5U34 in tRNAPro(cmo5UGG) is crucial for efficient reading of all four proline codons. [] When ho5U replaces cmo5U in this tRNA, the efficiency of reading all four codons is reduced. []

- NMR spectroscopy: ¹H and ¹³C NMR have been used to confirm the structure of ho5U. []

- UV Spectroscopy: UV absorbance spectra have been employed to characterize ho5U and differentiate it from other nucleosides during chromatographic separation. []

- Mass Spectrometry (MS): Fast atom bombardment mass spectrometry (FAB-MS) has been utilized in the structural determination of ho5U. []

ANone: The provided excerpts lack information about the application of computational chemistry and modeling techniques, such as simulations, calculations, or QSAR models, specifically for ho5U.

ANone: Several studies highlight the significance of the 5-hydroxy group in the biological activity and recognition of ho5U:

ANone: The provided research excerpts do not contain information about SHE regulations specific to ho5U. It's essential to consult relevant safety data sheets and regulatory guidelines for handling and disposal.

ANone: While the provided excerpts lack specific historical timelines, they do highlight key milestones in ho5U research:

- Early Identification: Research dating back to the 1960s identified ho5U as a component of ribosomal RNA. []

- Biosynthesis Pathway Elucidation: Studies have gradually uncovered the biosynthetic pathway of ho5U and its role as a precursor to other important tRNA modifications like mo5U and cmo5U. [, , ]

- Enzyme Discovery: The identification of enzymes like CmoB and TrmR (formerly YrrM) has been crucial in understanding the modification steps involved in converting ho5U to cmo5U and mo5U, respectively. [, ]

- Structural Insights: X-ray crystal structures of enzymes like CmoM complexed with tRNA containing ho5U derivatives have provided valuable insights into the molecular mechanisms of tRNA recognition and modification. []

ANone: The research highlights potential cross-disciplinary applications and synergies for ho5U:

- Chemical Biology: The synthesis of ho5U and its derivatives has been crucial for investigating its biochemical properties and exploring its potential as a tool in chemical biology. [, , , ]

- Biochemistry and Molecular Biology: Understanding the biosynthesis and function of ho5U modifications in tRNA requires a multidisciplinary approach involving biochemistry, molecular biology, and genetics. [, , , ]

- Drug Discovery: While not directly addressed in these studies, the selective cytotoxicity of ho5U towards cancer cells hints at its potential as a lead compound or tool for developing novel anticancer agents. [] This necessitates collaboration between chemists, biologists, and pharmacologists.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)

![t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate](/img/structure/B57059.png)

![1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea](/img/structure/B57083.png)